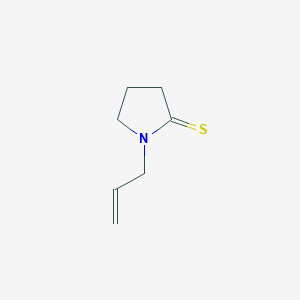
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is an organic compound characterized by a six-membered dioxane ring with ethyl and propyl substituents at the 5-position and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 1,3-propanediol with ethyl and propyl aldehydes in the presence of an acid catalyst to form the dioxane ring, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methane.
Substitution: (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methyl chloride.
Applications De Recherche Scientifique
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in the production of polymers and resins due to its reactive hydroxyl group.
Mécanisme D'action
The mechanism of action of (5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxane ring provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Ethyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Propyl-2-methyl-1,3-dioxan-5-yl)methanol
- (5-Ethyl-2-butyl-1,3-dioxan-5-yl)methanol
Uniqueness
(5-Ethyl-2-propyl-1,3-dioxan-5-yl)methanol is unique due to its specific combination of ethyl and propyl groups, which confer distinct physical and chemical properties
Propriétés
Numéro CAS |
5187-26-8 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(5-ethyl-2-propyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-9-12-7-10(4-2,6-11)8-13-9/h9,11H,3-8H2,1-2H3 |
Clé InChI |
QKXWZRJDQZMLTO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OCC(CO1)(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


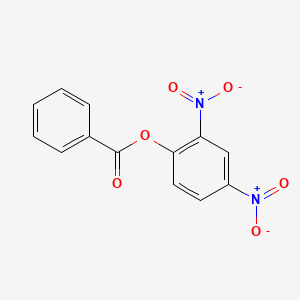
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
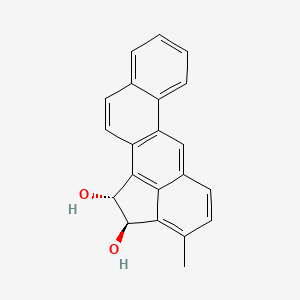
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
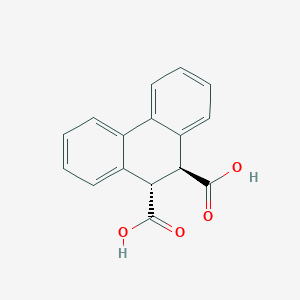
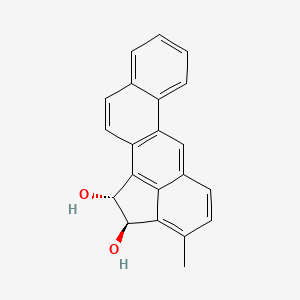
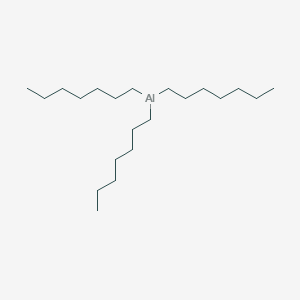
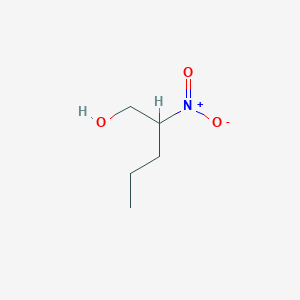
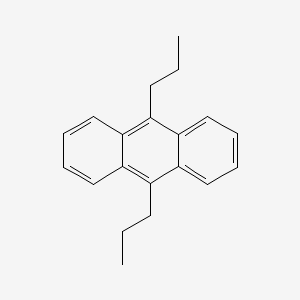
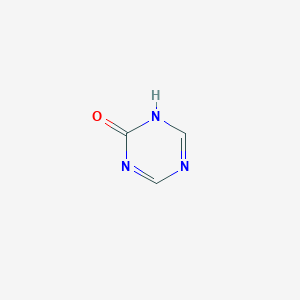
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)


